molecular formula C16H15F2N3O5S B018355 Pantoprazole N-Oxide CAS No. 953787-60-5

Pantoprazole N-Oxide

Cat. No.: B018355
CAS No.: 953787-60-5
M. Wt: 399.4 g/mol
InChI Key: BHJURHFGXQKOST-UHFFFAOYSA-N
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Description

Pantoprazole N-Oxide is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome this compound is formed through the oxidation of pantoprazole and is characterized by the presence of an N-oxide functional group

Mechanism of Action

Target of Action

Pantoprazole N-Oxide primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, this compound effectively suppresses the production of stomach acid .

Mode of Action

This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to increase autophagosomes formation and affect autophagic flux depending on the pH conditions . It specifically elevates SQSTM1 protein levels by increasing SQSTM1 transcription via NFE2L2 activation . This compound also disrupts protein degradation systems, leading to the accumulation of undegraded poly-ubiquitinated proteins .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell viability or growth and induced cell death in a dose- and time-dependent manner . It has been shown to arrest the G0/G1 cyclic phase, increase TUNEL positivity, caspase-3 and PARP cleavage, and alter pro and anti-apoptotic proteins . It also induces ROS levels and depolarizes mitochondria, leading to increased cytosolic cytochrome c level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH conditions can affect the compound’s interaction with its targets and any resulting changes . Moreover, the synthesis of Pantoprazole Sodium, a related compound, has been shown to be influenced by environmental factors, suggesting that similar factors could also affect this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pantoprazole N-Oxide typically involves the oxidation of pantoprazole. One common method employs m-chloroperoxybenzoic acid (MCPBA) as the oxidizing agent in a dichloromethane solvent. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the formation of by-products. The use of environmentally benign solvents and reagents is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Pantoprazole N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert this compound back to pantoprazole.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Pantoprazole N-Oxide has several scientific research applications:

Comparison with Similar Compounds

  • Omeprazole N-Oxide
  • Lansoprazole N-Oxide
  • Rabeprazole N-Oxide

Comparison: Pantoprazole N-Oxide is unique due to its specific structural features and the presence of the difluoromethoxy group, which enhances its chemical stability and pharmacokinetic properties. Compared to other N-oxide derivatives, this compound exhibits a higher binding affinity to the (H+, K+)-ATPase enzyme, making it a more potent inhibitor of gastric acid secretion .

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJURHFGXQKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635351
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-60-5
Record name Pantoprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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